Cladrin Aglycone vs. Formononetin: 10‑Fold Lower EC₅₀ for Osteoblast Proliferation via MEK‑Erk Pathway
In a direct head‑to‑head comparison using primary rat calvarial osteoblasts, cladrin (the aglycone of cladrin‑7‑O‑glucoside) maximally stimulated osteoblast proliferation at a concentration of just 10 nM [1]. In contrast, the structurally related methoxyisoflavone formononetin failed to induce any proliferative response at the same 10 nM concentration and only stimulated differentiation (not proliferation) at a 10‑fold higher concentration of 100 nM [1]. Furthermore, cladrin exerted its proliferative effect via activation of the MEK‑Erk pathway, whereas formononetin's differentiation signal was mediated by the p38 MAPK pathway [1]. This differentiation indicates that, even among methoxydaidzein congeners, the presence of the 3′,4′‑dimethoxy substitution pattern (as in cladrin) confers a unique and more potent osteoblast‑proliferative phenotype than the 4′‑methoxy pattern (as in formononetin).
| Evidence Dimension | In vitro stimulation of osteoblast proliferation |
|---|---|
| Target Compound Data | Cladrin (aglycone): maximal stimulation at 10 nM |
| Comparator Or Baseline | Formononetin: no effect on proliferation at 10 nM or 100 nM |
| Quantified Difference | ≥10‑fold lower effective concentration for proliferation; different signaling pathway (MEK‑Erk vs. p38 MAPK) |
| Conditions | Primary rat calvarial osteoblasts, in vitro culture |
Why This Matters
For researchers investigating bone anabolic pathways, cladrin‑7‑O‑glucoside provides a way to deliver a precursor that yields an aglycone with a unique, sub‑nanomolar‑potent proliferative signal that is absent in formononetin.
- [1] Gautam, A. K., Bhargavan, B., Tyagi, A. M., et al. (2011). Differential effects of formononetin and cladrin on osteoblast function, peak bone mass achievement and bioavailability in rats. *The Journal of Nutritional Biochemistry*, 22(4), 318–327. View Source
